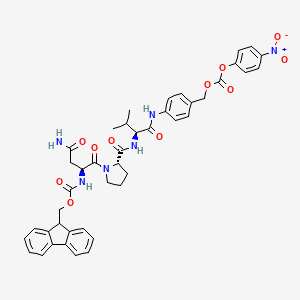

Fmoc-Asn-Pro-Val-PABC-PNP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H44N6O11 |

|---|---|

Molecular Weight |

820.8 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C43H44N6O11/c1-25(2)38(40(52)45-27-15-13-26(14-16-27)23-59-43(55)60-29-19-17-28(18-20-29)49(56)57)47-39(51)36-12-7-21-48(36)41(53)35(22-37(44)50)46-42(54)58-24-34-32-10-5-3-8-30(32)31-9-4-6-11-33(31)34/h3-6,8-11,13-20,25,34-36,38H,7,12,21-24H2,1-2H3,(H2,44,50)(H,45,52)(H,46,54)(H,47,51)/t35-,36-,38-/m0/s1 |

InChI Key |

DPLPVEZINJBMHS-LYDQXETESA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Origin of Product |

United States |

Foundational & Exploratory

The Asn-Pro-Val Tripeptide Sequence in ADC Linkers: A Critical Examination of its Function and Feasibility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a cornerstone in the development of effective and safe Antibody-Drug Conjugates (ADCs). These linkers must remain stable in systemic circulation and selectively release their potent cytotoxic payloads within the tumor microenvironment. Among the various strategies for cleavable linkers, those responsive to lysosomal proteases have gained significant traction. This technical guide delves into the function of a specific tripeptide sequence, Asparagine-Proline-Valine (Asn-Pro-Val or NPV), within the context of ADC linkers, with a particular focus on its interaction with the lysosomal cysteine protease, asparaginyl endopeptidase (AEP), also known as legumain.

The Role of Asparagine in Legumain-Mediated Cleavage

Legumain is an attractive target for ADC linker cleavage due to its over-expression in various tumor types and its optimal activity in the acidic environment of lysosomes.[1][2] It exhibits a strict specificity for cleaving peptide bonds C-terminal to an asparagine (Asn) or, under more acidic conditions, an aspartic acid (Asp) residue at the P1 position.[3][4] This specificity has driven the development of Asn-containing linkers as an alternative to the more traditional cathepsin-cleavable linkers like valine-citrulline (Val-Cit).[2][5] ADCs incorporating Asn-based linkers, such as Asn-Asn, have demonstrated comparable or even improved efficacy and stability profiles.[2][6]

The Critical Influence of the P1' Position: The Case of Proline

While the P1 residue is the primary determinant for legumain recognition, the amino acid at the P1' position (immediately following the Asn) significantly influences the efficiency of cleavage. The Asn-Pro-Val (NPV) sequence places a Proline (Pro) residue at this critical P1' position.

Biochemical studies have shown that legumain has a broad substrate specificity at the P1' position. However, a notable exception is Proline. Multiple sources indicate that peptides with a Proline at the P1' position are poorly hydrolyzed by legumain.[7] The rigid cyclic structure of Proline is thought to sterically hinder the proper positioning of the scissile bond within the active site of the enzyme, thereby impeding catalysis.

Interestingly, a proteomics-based study investigating legumain's cleavage specificity in a complex mixture of proteins suggested that legumain can tolerate a Proline at the P1' position.[8][9] This discrepancy may arise from differences in experimental conditions, legumain isoforms, or the conformational context of the substrate. It is plausible that while cleavage of an Asn-Pro bond is not optimal, it may occur at a reduced rate or under specific circumstances. However, for the rational design of an ADC linker where efficient and predictable payload release is paramount, the inclusion of Proline at the P1' position presents a significant potential liability.

The P2' Position: The Role of Valine

The amino acid at the P2' position, which in the NPV sequence is Valine (Val), also contributes to substrate recognition by legumain. Studies on legumain substrate specificity have indicated a preference for large, hydrophobic residues such as Leucine, Isoleucine, and Valine at this position.[10] Therefore, the presence of Valine at P2' in an Asn-Pro-Val linker would be expected to be favorable for legumain binding, assuming the inhibitory effect of the P1' Proline can be overcome.

Quantitative Data on Legumain-Cleavable Linkers

Due to the likely inefficient cleavage of the Asn-Pro bond, there is a scarcity of published quantitative data specifically for Asn-Pro-Val linkers in ADCs. To provide a framework for comparison, the following tables summarize data for other legumain-cleavable and related peptide linkers.

Table 1: In Vitro Plasma Stability of Various ADC Linkers

| Linker Sequence | Antibody-Payload | Species | Stability (% Intact ADC) | Incubation Time | Citation |

| Asn-Asn | Trastuzumab-MMAE | Human | >85% | 7 days | [6] |

| Asn-Ala | Trastuzumab-MMAE | Human | >85% | 7 days | [6] |

| Gln-Asn | Trastuzumab-MMAE | Human | >85% | 7 days | [6] |

| Val-Cit | Trastuzumab-MMAE | Human | ~85% | 7 days | [6] |

| mc-vc-PABC-MMAE | Trastuzumab | Rat | ~25% (payload remaining) | 7 days | [10] |

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

| Linker Sequence | Cell Line | IC50 (nM) | Citation |

| Asn-Asn-PABC-MMAE | SK-BR-3 | ~1 | [6] |

| Asn-Ala-PABC-MMAE | SK-BR-3 | ~1 | [6] |

| Gln-Asn-PABC-MMAE | SK-BR-3 | ~1 | [6] |

| Val-Cit-PABC-MMAE | SK-BR-3 | ~0.5 | [6] |

| Val-Ala-PABC-MMAE | A431 | Not specified, but showed better performance than Val-Cit | [11][12] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of ADC linker performance. Below are representative methodologies for key assays.

Legumain Cleavage Assay (FRET-based)

This protocol describes a method to determine the kinetics of legumain-mediated cleavage of a peptide linker using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

Recombinant human legumain

-

FRET-labeled peptide substrate (e.g., with a fluorophore and a quencher on opposite sides of the cleavage site)

-

Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Activate the recombinant pro-legumain by incubation in an acidic buffer (e.g., pH 4.0) for a specified time at 37°C.[3]

-

Prepare serial dilutions of the FRET-labeled peptide substrate in the assay buffer.

-

Add a fixed concentration of activated legumain to each well of the microplate.

-

Initiate the reaction by adding the substrate dilutions to the wells.

-

Immediately start monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Determine the Michaelis-Menten kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the potency of an ADC in killing cancer cells.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Cell culture medium and supplements

-

ADC constructs with the desired linker-payload

-

Control antibody (without the drug)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well clear or white-walled microplates

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, control antibody, and free payload in the cell culture medium.

-

Remove the old medium from the cells and add the prepared dilutions. Include untreated cells as a control.

-

Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value using appropriate software.

In Vitro Plasma Stability Assay

This protocol describes a method to evaluate the stability of an ADC in plasma.

Materials:

-

ADC construct

-

Human, mouse, or rat plasma

-

Incubator at 37°C

-

Method for ADC capture (e.g., Protein A/G magnetic beads)

-

Analytical method for DAR (Drug-to-Antibody Ratio) measurement (e.g., LC-MS) or released payload quantification.

Procedure:

-

Incubate the ADC at a final concentration in plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.

-

Immediately stop any further degradation by freezing the samples or by adding a protease inhibitor cocktail.

-

Isolate the ADC from the plasma using an immunoaffinity capture method.[13]

-

Analyze the captured ADC to determine the average DAR at each time point using a suitable analytical technique like LC-MS.[14]

-

Alternatively, quantify the amount of free payload released into the plasma over time.[10]

-

Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and half-life of the ADC in plasma.

Visualizing the Mechanism of Action

Graphviz diagrams can be used to illustrate the complex biological processes involved in the mechanism of action of ADCs.

Caption: ADC binds to a tumor antigen, is internalized, and trafficked to the lysosome for payload release.

Caption: Legumain recognizes and cleaves the Asn-Pro bond in the linker, releasing the cytotoxic payload.

Conclusion and Future Perspectives

The Asn-Pro-Val tripeptide sequence presents a complex and potentially challenging motif for use in legumain-cleavable ADC linkers. The strong evidence suggesting that Proline at the P1' position inhibits legumain activity raises significant concerns about the efficiency of payload release. While some proteomics data hint at the possibility of cleavage, relying on such a suboptimal sequence for a critical step in the ADC's mechanism of action is a high-risk strategy.

Future research should focus on:

-

Directly assessing the cleavage kinetics of Asn-Pro-Val and other Proline-containing sequences by various legumain isoforms to resolve the conflicting reports.

-

Exploring alternative proteases that may be present in the tumor microenvironment or within lysosomes that can efficiently cleave the Asn-Pro bond.

-

Designing novel Asn-containing linkers with optimized P1' and P2' residues to maximize cleavage efficiency and selectivity by legumain, thereby improving the therapeutic index of next-generation ADCs.

By carefully considering the enzymatic substrate preferences and conducting rigorous experimental validation, researchers can continue to refine ADC linker technology and develop more effective and safer cancer therapeutics.

References

- 1. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ExteNDing Proteome Coverage with Legumain as a Highly Specific Digestion Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 11. Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. lcms.labrulez.com [lcms.labrulez.com]

The Role of p-Nitrophenyl Esters in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-nitrophenyl (PNP) esters and their application in bioconjugation reactions. PNP esters are activated esters widely utilized for the covalent modification of biomolecules, particularly for the acylation of primary and secondary amines. Their stability, reactivity, and ease of synthesis make them a valuable tool in drug development, diagnostics, and various fields of biological research.

Core Principles of p-Nitrophenyl Ester Chemistry in Bioconjugation

The utility of p-nitrophenyl esters in bioconjugation stems from the electron-withdrawing nature of the p-nitrophenyl group. This group acts as a good leaving group, facilitating the nucleophilic attack by primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) on the ester's carbonyl carbon. This reaction results in the formation of a stable amide bond and the release of p-nitrophenol, a chromogenic byproduct that can be used to monitor the reaction progress spectrophotometrically.

The general mechanism involves the nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the PNP ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the p-nitrophenolate anion and forming the desired amide linkage.

Compared to other common amine-reactive crosslinkers like N-hydroxysuccinimide (NHS) esters, PNP esters often exhibit greater hydrolytic stability in aqueous solutions, which can be advantageous in certain experimental setups.[1][2] However, their reactivity towards amines is generally lower than that of NHS esters.[3]

Quantitative Data on p-Nitrophenyl Ester Reactivity

The efficiency of bioconjugation reactions involving PNP esters is influenced by several factors, including pH, temperature, solvent, and the nature of the nucleophile. The following tables summarize key quantitative data regarding the reactivity and stability of PNP esters.

Table 1: Comparison of Hydrolysis and Aminolysis Rates for p-Nitrophenyl Esters

| Ester Compound | Nucleophile | pH | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |

| p-Nitrophenyl acetate (B1210297) | Hydroxide (hydrolysis) | 10.0 | 25 | 0.13 | [4] |

| p-Nitrophenyl acetate | n-Butylamine (aminolysis) | 10.0 | 25 | 1.1 | [5] |

| p-Nitrophenyl acetate | Glycine (aminolysis) | 8.5 | 25 | 0.045 | [6] |

| p-Nitrophenyl butyrate | Hydroxide (hydrolysis) | 9.0 | 30 | 0.08 | [7] |

| Z-Lys-pnp | Trypsin (enzymatic hydrolysis) | 8.0 | 25 | kcat/Km = 1.4 x 10⁵ | [8][9] |

Table 2: Relative Stability and Acylation Activity of Activated Esters

| Activated Ester | Stability in DMSO (t½) | Acylation Yield with Benzylamine (9.2 mM) | Reference |

| p-Nitrophenyl (PNP) ester | > 9 hours | 93-100% | [3] |

| 2,3,5,6-Tetrafluorophenyl (TFP) ester | < 1 hour | 73% | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving p-nitrophenyl esters in bioconjugation.

General Protocol for Protein Labeling with a Homobifunctional PNP Ester Crosslinker (e.g., di-p-Nitrophenyl adipate)

This protocol describes the conjugation of an amine-containing biomolecule (e.g., a protein) using a homobifunctional PNP ester crosslinker.

Materials:

-

Protein solution (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5)

-

di-p-Nitrophenyl adipate (B1204190) (DNPA)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis or size-exclusion chromatography materials for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare Crosslinker Stock Solution: Dissolve the di-p-nitrophenyl adipate in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).

-

Reaction Setup: While gently stirring, add a 10- to 50-fold molar excess of the DNPA stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction progress can be monitored by measuring the absorbance of the released p-nitrophenol at 400 nm.

-

Quenching: Add a quenching reagent, such as Tris-HCl, to a final concentration of 20-50 mM to react with any excess PNP ester and terminate the reaction. Incubate for an additional 30-60 minutes.

-

Purification: Remove the excess crosslinker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography.

-

Characterization: Characterize the resulting conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight and MALDI-TOF mass spectrometry to determine the degree of labeling.

Synthesis of a p-Nitrophenyl (PNP)-Activated Linker for Antibody-Drug Conjugates (ADCs)

This protocol outlines the synthesis of a cleavable linker with a PNP ester terminus for subsequent conjugation to a cytotoxic drug.

Materials:

-

Fmoc-Val-Cit-PAB-OH (a common cleavable linker precursor)

-

p-Nitrophenol

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolution: Dissolve Fmoc-Val-Cit-PAB-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous DCM.

-

Coupling Reaction: Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) to the solution and stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Fmoc-Val-Cit-PAB-PNP linker.

-

Characterization: Confirm the structure and purity of the synthesized linker using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and signaling pathways involving p-nitrophenyl esters.

General Workflow for Protein Bioconjugation using a PNP Ester

Caption: General workflow for protein modification using a PNP ester crosslinker.

Synthesis and Application of a PNP-Activated Linker in Antibody-Drug Conjugate (ADC) Formation

Caption: Workflow for ADC synthesis using a PNP-activated linker.

High-Throughput Screening (HTS) of Enzyme Inhibitors using a PNP Ester Substrate

Caption: HTS workflow for enzyme inhibitor screening using a PNP ester substrate.

Conclusion

p-Nitrophenyl esters remain a cornerstone of bioconjugation chemistry, offering a reliable and versatile method for the modification of biomolecules. Their favorable stability and predictable reactivity provide researchers and drug developers with a powerful tool for creating novel bioconjugates with a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics. The protocols and data presented in this guide offer a solid foundation for the successful implementation of PNP ester chemistry in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raineslab.com [raineslab.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Pivotal Role of the Fmoc Protecting Group in Modern Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1] Its widespread adoption is due to its unique chemical properties, particularly its base-lability, which allows for a highly efficient and orthogonal approach to peptide chain assembly under mild conditions.[2][3]

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4] This solid-phase methodology simplifies the entire process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing, thus avoiding complex purification steps after each coupling.[4][5]

The synthesis cycle is defined by two key repeating steps:

-

Deprotection: The removal of the temporary Fmoc group from the Nα-amino group of the resin-bound amino acid.

-

Coupling: The formation of a peptide bond between the newly freed amino group and the carboxyl group of the next incoming Fmoc-protected amino acid.

This cycle is repeated until the desired peptide sequence is fully assembled.[6]

The Chemical Nature and Mechanism of the Fmoc Group

The effectiveness of the Fmoc group is rooted in its chemical structure. It is attached to the α-amino group of an amino acid, forming a carbamate (B1207046) linkage.[7] This protection prevents unwanted reactions at the amino terminus during the activation and coupling of the carboxyl group.[3]

Protection: The Fmoc group is typically introduced by reacting an amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[7][8]

Deprotection: The key feature of the Fmoc group is its lability to bases.[8] Deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] The mechanism proceeds via a β-elimination (E1cB) pathway:

-

The base abstracts the acidic proton on the 9-position of the fluorene (B118485) ring system.[10][11]

-

This leads to the elimination of the carbamate, releasing the free amine of the peptide, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).[12]

-

The excess secondary amine (piperidine) in the reaction mixture then acts as a scavenger, reacting with the DBF to form a stable, inert adduct, which prevents it from undergoing side reactions with the newly deprotected peptide chain.[2][10]

The Orthogonality Advantage

A primary advantage of the Fmoc strategy is its orthogonality with common side-chain protecting groups.[3][13] In Fmoc-SPPS, the Nα-amino group is protected by the base-labile Fmoc group, while the reactive side chains of amino acids (like lysine, aspartic acid, etc.) are protected by acid-labile groups (e.g., tert-butyloxycarbonyl (Boc), tert-butyl (tBu), or trityl (Trt)).[3][]

This orthogonality is critical because it allows for the selective removal of the Fmoc group at each cycle with a mild base, leaving the acid-labile side-chain protecting groups completely intact.[2][3] These side-chain protectors are only removed at the very end of the synthesis during the final cleavage of the peptide from the resin, which is accomplished using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[4][9] This selective deprotection strategy prevents unwanted side reactions and ensures the integrity of the growing peptide chain.[]

Key Advantages of the Fmoc Strategy:

-

Mild Deprotection Conditions: The use of weak bases like piperidine avoids the repetitive use of strong acids required in older strategies (like the Boc/Bzl approach), which could degrade sensitive peptide sequences or the resin support.[3][16] This makes Fmoc chemistry particularly suitable for the synthesis of peptides with post-translational modifications like phosphorylation and glycosylation.[16]

-

High Yield and Purity: The efficiency of the coupling and deprotection steps in Fmoc-SPPS typically results in high coupling yields, often exceeding 99%, which is crucial for the successful synthesis of long peptides.[]

-

Automation and Monitoring: The Fmoc group's strong UV absorbance (around 266-301 nm) allows for real-time, non-invasive spectrophotometric monitoring of the deprotection step.[2][3] The amount of DBF-piperidine adduct released can be quantified to ensure the deprotection reaction has gone to completion, a feature that is highly amenable to automated peptide synthesizers.[1][5]

-

Versatility: The mild conditions are compatible with a wide range of amino acid derivatives and resin linkers, offering greater flexibility in peptide design.[4]

Data Presentation

Table 1: Common Reagents and Conditions in Fmoc-SPPS

| Parameter | Reagent/Condition | Purpose | Typical Concentration/Time | Citation(s) |

| Fmoc Deprotection | Piperidine in DMF or NMP | Removal of Nα-Fmoc group | 20% (v/v) | [8][9] |

| Deprotection Time | Duration of base treatment | 5-20 minutes (often split into 2 steps) | [9][17] | |

| Amino Acid Coupling | Coupling Reagents (e.g., HBTU, HATU, HCTU, DIC) | Activation of the carboxylic acid group | 1.5 - 5 equivalents | [17][18] |

| Base (e.g., DIPEA, NMM) | Neutralization and catalysis | 2 - 5 equivalents | [18][19] | |

| Coupling Time | Duration of amide bond formation | 30 minutes - 4 hours | [17][18] | |

| Final Cleavage | Cleavage Cocktail | Cleavage from resin & removal of side-chain protecting groups | 2-3 hours | [9] |

| Trifluoroacetic Acid (TFA) | Strong acid for cleavage | ~95% (v/v) | [9] | |

| Scavengers (e.g., TIS, Water, EDT) | To quench reactive cationic species | ~2.5-5% (v/v) | [9][12] | |

| Monitoring | UV Spectrophotometry | Real-time monitoring of Fmoc deprotection | ~301 nm (DBF-piperidine adduct) | [3] |

Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition (deprotection and coupling) on a solid-phase resin.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-protected amino acid

-

Deprotection Solution: 20% piperidine in DMF (v/v)

-

Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Peptide synthesis vessel with frit and nitrogen bubbling capabilities

Methodology:

Step 1: Resin Swelling (Preparation)

-

Place the peptide-resin (e.g., 0.1 mmol scale) into the synthesis vessel.

-

Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation or nitrogen bubbling.[20]

-

Drain the solvent.

Step 2: Fmoc Deprotection

-

Add the deprotection solution (20% piperidine in DMF) to the swelled resin.

-

Agitate the mixture with nitrogen bubbling for an initial 5-7 minutes.[20]

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for another 15-20 minutes to ensure complete removal of the Fmoc group.[17]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct.[17]

Step 3: Amino Acid Coupling

-

In a separate vial, pre-activate the next amino acid. Dissolve the Fmoc-amino acid (e.g., 3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[17]

-

Add the activation base (DIPEA, e.g., 3-5 equivalents) to the amino acid solution and allow it to react for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin in the synthesis vessel.

-

Agitate the mixture with nitrogen bubbling for 1-3 hours at room temperature.[17] The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).[21]

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection cycle.

Step 4: Final Cleavage and Deprotection

-

After the final amino acid is coupled and deprotected, the peptide-resin is washed and dried.

-

A cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)) is added to the resin.[9]

-

The mixture is gently agitated for 2-3 hours at room temperature.[9]

-

The resin is filtered off, and the filtrate containing the crude peptide is collected.

-

The crude peptide is typically precipitated with cold diethyl ether, centrifuged, and lyophilized before purification by HPLC.[18]

Mandatory Visualizations

Caption: A diagram illustrating the iterative workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Caption: The chemical mechanism of Fmoc group removal using piperidine, proceeding through a β-elimination pathway.

Caption: Logical relationship demonstrating the orthogonality of base-labile Fmoc and acid-labile side-chain protecting groups.

References

- 1. benchchem.com [benchchem.com]

- 2. connectsci.au [connectsci.au]

- 3. chempep.com [chempep.com]

- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 5. bachem.com [bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. rsc.org [rsc.org]

- 19. bachem.com [bachem.com]

- 20. chem.uci.edu [chem.uci.edu]

- 21. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]

An In-depth Technical Guide to the Enzymatic Cleavage of Peptide-Based ADC Linkers by Cathepsins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role cathepsins play in the activation of antibody-drug conjugates (ADCs) through the cleavage of peptide-based linkers. It covers the underlying mechanisms, key molecular components, and detailed experimental protocols for the evaluation of ADC efficacy and stability.

Introduction to Cathepsin-Mediated ADC Activation

Antibody-drug conjugates are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[1][2][3] A key component of many successful ADCs is a cleavable linker that is stable in systemic circulation but is efficiently processed upon internalization into the target cancer cell.[][5][6] Among the various types of cleavable linkers, those containing peptide sequences susceptible to cleavage by lysosomal proteases, particularly cathepsins, are widely employed.[7][8]

Cathepsin B, a cysteine protease, is frequently overexpressed in various tumor types and is highly active within the acidic environment of the lysosome (pH 4.5-5.0).[5][][10][11] This makes it an ideal enzyme for the targeted release of cytotoxic payloads from ADCs within cancer cells.[][10]

Mechanism of Action: From Internalization to Payload Release

The journey of a peptide-linker-based ADC from the bloodstream to the release of its cytotoxic payload within a cancer cell is a multi-step process. This process begins with the binding of the ADC's antibody component to a specific antigen on the surface of a cancer cell.[12]

Following antigen binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2][12][13] The internalized ADC is then trafficked through the endosomal-lysosomal pathway.[11][13][14] As the endosome matures into a lysosome, the internal pH decreases, and the ADC is exposed to a host of hydrolytic enzymes, including cathepsins.[5][11]

Within the lysosome, cathepsin B recognizes and cleaves a specific dipeptide sequence within the ADC's linker.[][10][13] This cleavage event initiates the release of the cytotoxic payload. Often, this process is facilitated by a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which rapidly decomposes upon cleavage of the peptide, ensuring the efficient liberation of the active drug.[] The released payload can then diffuse out of the lysosome and exert its cytotoxic effect, leading to apoptosis of the cancer cell.[12]

Peptide Linker Chemistry and Design

The design of the peptide linker is crucial for the overall efficacy and safety of an ADC. An ideal linker should be highly stable in the bloodstream to prevent premature drug release and off-target toxicity, yet be rapidly cleaved by cathepsins within the lysosome of the target cell.[6]

Common Dipeptide Sequences

The most commonly used cathepsin B-cleavable dipeptide sequence is valine-citrulline (Val-Cit or VC).[7][] This linker demonstrates excellent plasma stability and is efficiently cleaved by cathepsin B.[][7] Another frequently used sequence is valine-alanine (Val-Ala).[7][] While the Val-Ala linker is cleaved at a slower rate than Val-Cit, it offers the advantage of lower hydrophobicity, which can reduce the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[15] Other dipeptide sequences, such as phenylalanine-lysine (Phe-Lys), have also been explored.[][13]

The Role of the Self-Immolative Spacer

To ensure the complete and rapid release of the payload following enzymatic cleavage, a self-immolative spacer is often incorporated into the linker design.[] The p-aminobenzyl carbamate (PABC) spacer is a widely used example.[] Upon cleavage of the peptide bond by cathepsin B, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which results in the release of the free drug.[]

Quantitative Analysis of Linker Cleavage

The rate of linker cleavage by cathepsin B is a critical parameter that influences the potency of an ADC. This can be quantified using in vitro enzymatic assays. The following table summarizes representative data on the relative cleavage rates of different dipeptide linkers by cathepsin B.

| Dipeptide Linker | Relative Cleavage Rate (%) | Reference |

| Val-Cit | 100 | [15] |

| Val-Ala | 50 | [15] |

| Phe-Lys | Variable | [7] |

| Val-Gln | High | |

| Leu-Gln | High |

Note: Relative cleavage rates can vary depending on the specific experimental conditions and the nature of the attached payload.

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay

This protocol describes a fluorometric assay to determine the susceptibility of a peptide linker to cleavage by cathepsin B. The assay utilizes a substrate consisting of the peptide linker conjugated to a fluorophore and a quencher. Upon cleavage, the fluorophore is released, resulting in an increase in fluorescence that is proportional to the enzymatic activity.[10]

Materials:

-

Cathepsin B Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Peptide linker-fluorophore conjugate (e.g., Val-Cit-PABC-AMC)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~380/460 nm for AMC)

Procedure:

-

Enzyme Activation: Prepare a working solution of Cathepsin B in pre-warmed (37°C) Assay Buffer. The final enzyme concentration should be optimized for the specific substrate.

-

Substrate Preparation: Prepare a stock solution of the peptide linker-fluorophore conjugate in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentration.

-

Assay Setup:

-

Add 50 µL of the diluted peptide linker solution to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of the activated Cathepsin B solution to each well.

-

Include appropriate controls:

-

No-enzyme control: 50 µL of Assay Buffer instead of the enzyme solution.

-

No-substrate control: 50 µL of Assay Buffer instead of the substrate solution.

-

-

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Plot the fluorescence intensity versus time to determine the initial reaction velocity (V₀).

-

The cleavage rate can be calculated from a standard curve of the free fluorophore.

-

ADC Plasma Stability Assay

This assay is crucial for evaluating the stability of the ADC linker in the bloodstream, which is a key predictor of potential off-target toxicity.[6][17]

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

LC-MS/MS system

-

Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

Procedure:

-

Incubation:

-

Dilute the ADC to a final concentration in plasma (e.g., 100 µg/mL).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.

-

-

Sample Preparation:

-

To precipitate the plasma proteins, add 3 volumes of cold protein precipitation solution to each aliquot.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant, which contains the released payload.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.

-

-

Data Analysis:

-

Plot the concentration of the released payload versus time to determine the rate of linker cleavage in plasma.

-

The stability of the ADC is often reported as the percentage of intact ADC remaining over time.

-

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of the ADC on cancer cells and is a primary method for evaluating its in vitro efficacy.[18][19][20] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

Antibody-Drug Conjugate (ADC)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear cell culture plate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Seed the target and control cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate overnight at 37°C in a humidified CO₂ incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the ADC dilutions.

-

Include untreated control wells (medium only).

-

-

Incubation: Incubate the plate for a period that allows for the cytotoxic effect of the payload to manifest (e.g., 72-96 hours).[18]

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C in the dark.

-

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

-

Plot the percentage of cell viability versus the ADC concentration (log scale) and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

-

Conclusion

The enzymatic cleavage of peptide-based linkers by cathepsins is a cornerstone of modern ADC design. A thorough understanding of the underlying mechanisms, coupled with robust in vitro assays to quantify linker cleavage, stability, and cytotoxicity, is essential for the successful development of safe and effective antibody-drug conjugates. The protocols and data presented in this guide provide a framework for researchers and drug developers to design and evaluate novel ADCs with optimized therapeutic potential.

References

- 1. Antibody Drug Conjugate - Cellomatics Biosciences [cellomaticsbio.com]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. researchgate.net [researchgate.net]

- 5. iphasebiosci.com [iphasebiosci.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. preprints.org [preprints.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 16. news-medical.net [news-medical.net]

- 17. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of Fmoc-Asn-Pro-Val-PABC-PNP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and mechanism of action of Fmoc-Asn-Pro-Val-PABC-PNP, a cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs).

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| CAS Number | 2893871-64-0 | [1][2][3] |

| Molecular Weight | 820.84 g/mol | [1][2] |

| Molecular Formula | C₄₃H₄₄N₆O₁₁ | [1][2] |

Signaling Pathway and Mechanism of Action

This compound is a key component of ADCs, facilitating the targeted delivery of cytotoxic payloads to cancer cells. The Asn-Pro-Val (NPV) tripeptide sequence within the linker is designed to be selectively cleaved by human neutrophil elastase (HNE), an enzyme that is often overexpressed in the tumor microenvironment[4]. This enzymatic cleavage initiates the release of the conjugated drug. The mechanism can occur via two primary pathways: extracellular release in the tumor microenvironment and intracellular release following internalization of the ADC.

Extracellular Drug Release Pathway

Caption: Extracellular drug release pathway of an NPV-linked ADC mediated by Human Neutrophil Elastase in the tumor microenvironment.

Intracellular Drug Release Pathway

While the NPV linker is primarily designed for HNE cleavage, intracellular proteases within cancer cells, such as Cathepsin B, can also cleave certain peptide linkers following ADC internalization. This represents a dual-release mechanism.

Caption: Intracellular drug release pathway of an ADC following endocytosis and lysosomal trafficking.

Experimental Protocols

The synthesis of the complete ADC involves a multi-step process, including solid-phase peptide synthesis (SPPS) of the linker-payload conjugate, followed by conjugation to the monoclonal antibody.

Synthesis of this compound

A generalized protocol for the solid-phase synthesis of a peptide linker like this compound is as follows:

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (B109758) (DCM).

-

First Amino Acid Loading: Load the first Fmoc-protected amino acid (Fmoc-Val-OH) onto the resin in the presence of a base such as diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Peptide Coupling: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Pro-OH and Fmoc-Asn(Trt)-OH) using a coupling agent like HBTU/HOBt in the presence of DIPEA.

-

PABC-PNP Moiety Coupling: Couple the p-aminobenzyl alcohol (PABC) spacer, which is activated with p-nitrophenyl (PNP) carbonate, to the N-terminus of the peptide chain.

-

Cleavage from Resin: Cleave the fully assembled linker from the resin using a mild acidic solution (e.g., 1% trifluoroacetic acid in DCM).

-

Purification: Purify the crude this compound linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow: ADC Synthesis

Caption: General experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conjugation of Linker-Payload to Antibody

-

Linker-Payload Preparation: Dissolve the purified Fmoc-Asn-Pro-Val-PABC-Payload in a suitable organic solvent like DMSO.

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.

-

Conjugation Reaction: Add the linker-payload solution to the reduced antibody in a controlled buffer system. The maleimide (B117702) group on the linker (if present, or another reactive group) will react with the free thiols on the antibody.

-

Purification of ADC: Remove unreacted linker-payload and other impurities from the ADC solution using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Characterize the final ADC product to determine parameters such as the drug-to-antibody ratio (DAR), purity, and aggregation.

References

A Technical Guide to the Principles of Designing Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1][2][3] The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component that profoundly influences the ADC's stability, efficacy, and overall therapeutic index.[4][5][6] Cleavable linkers are designed to be stable in systemic circulation and then undergo specific cleavage to release the payload in the tumor microenvironment or within the target cancer cell.[7][8][9] This guide provides an in-depth exploration of the core principles governing the design of cleavable linkers for ADCs, with a focus on quantitative data, experimental protocols, and the visualization of key concepts.

The ideal cleavable linker possesses several key attributes:

-

High stability in systemic circulation: To prevent premature drug release that could lead to off-target toxicity.[4][][]

-

Efficient and specific cleavage at the target site: Ensuring the timely and localized release of the cytotoxic payload.[][12]

-

Favorable physicochemical properties: Including high water solubility to prevent aggregation.[1][9]

-

Compatibility with the antibody and payload: Without compromising their respective functions.[]

This guide will delve into the major classes of cleavable linkers, their mechanisms of action, and the critical design considerations for optimizing their performance.

Types of Cleavable Linkers and Their Cleavage Mechanisms

Cleavable linkers are broadly categorized based on their mechanism of cleavage: chemically-labile and enzyme-cleavable linkers.[13][14]

Chemically-Labile Linkers

These linkers are designed to be cleaved in response to specific chemical conditions present in the tumor microenvironment or within intracellular compartments.[14][]

Acid-labile linkers exploit the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.3-7.5).[16][17] This pH differential triggers the hydrolysis of the linker and subsequent release of the payload.[16]

-

Hydrazones: This was one of the first acid-cleavable linkages used in ADCs, notably in the first FDA-approved ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg®).[][17] Hydrazone linkers are relatively easy to synthesize but can suffer from instability in circulation, leading to premature drug release.[][]

-

cis-Aconityl and Carbonate-based Linkers: These linkers also undergo acid-catalyzed hydrolysis to release the payload.[13][19] While effective, they may also exhibit limited stability in plasma.[13][]

The stability of acid-labile linkers is a critical design consideration, as even slow hydrolysis in circulation can lead to significant off-target toxicity.[]

Disulfide linkers are cleaved in the reducing environment of the cell, primarily due to the high intracellular concentration of glutathione (B108866) (GSH) (1-10 mM) compared to the much lower concentration in the plasma (~5 µM).[7][] This differential provides a mechanism for selective payload release within the target cell.[20]

The rate of disulfide cleavage can be modulated by introducing steric hindrance around the disulfide bond, which can enhance plasma stability.[14][20] However, achieving the optimal balance between stability in circulation and efficient intracellular cleavage remains a key challenge.[]

Enzyme-Cleavable Linkers

Enzyme-cleavable linkers are designed to be substrates for specific enzymes that are overexpressed in the tumor microenvironment or within lysosomes of cancer cells.[21][22] This approach generally offers greater stability in plasma compared to chemically-labile linkers.[21]

These are the most common type of enzyme-cleavable linkers and are typically designed to be cleaved by lysosomal proteases, such as cathepsin B.[7][19]

-

Valine-Citrulline (Val-Cit): The dipeptide Val-Cit is a well-established and widely used cathepsin B substrate.[2][7] It is incorporated in several successful ADCs, including brentuximab vedotin (Adcetris®).[7] The Val-Cit linker is generally stable in human plasma but can show instability in rodent plasma due to the activity of carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation.[23][24]

-

Valine-Alanine (Val-Ala): This dipeptide is another cathepsin B substrate that has been used in ADCs. It has been reported to be cleaved at approximately half the rate of the Val-Cit linker.[1][25]

-

Gly-Gly-Phe-Gly (GGFG): This tetrapeptide linker is sensitive to cathepsin L and is used in the ADC trastuzumab deruxtecan (B607063) (Enhertu®). It demonstrates good stability in the bloodstream.

-

Other Peptide Sequences: Researchers are continuously exploring other peptide sequences to improve cleavage efficiency and specificity. For example, the Phe-Lys dipeptide has been shown to be cleaved approximately 30-fold faster than Val-Cit by cathepsin B.[25] Asp-Glu-Val-Asp (DEVD) has been developed as a caspase-3 cleavable linker to enhance the bystander effect.[26]

Many peptide linkers are used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), to ensure the efficient release of the unmodified payload following enzymatic cleavage.[13][22]

These linkers incorporate a hydrophilic sugar moiety that is cleaved by β-glucuronidase, an enzyme found in lysosomes and also present in necrotic areas of some tumors.[1][22] β-glucuronide linkers have shown good stability and can lead to ADCs with minimal aggregation and high efficacy in vivo.[22]

The Bystander Effect

A key advantage of many cleavable linkers is their ability to mediate the "bystander effect."[7][27] This occurs when the released payload is cell-permeable and can diffuse out of the target antigen-positive cell to kill neighboring antigen-negative tumor cells.[27][][29] This is particularly important in treating heterogeneous tumors where not all cancer cells express the target antigen.[26][] The ability to induce a bystander effect is dependent on the properties of the released payload, which must be able to cross cell membranes.[]

Quantitative Data on Linker Performance

The selection of an appropriate linker is a data-driven process. The following tables summarize key quantitative parameters for different cleavable linkers.

Table 1: Plasma Stability of Cleavable Linkers

| Linker Type | Sub-type | Payload | Plasma Half-life (t₁/₂) | Reference(s) |

| Acid-Cleavable | Hydrazone | Doxorubicin | ~2-3 days | [30] |

| Carbonate | SN-38 | ~1 day | [30] | |

| Silyl Ether | MMAE | > 7 days | [30] | |

| Enzyme-Cleavable | Val-Cit | MMAE | Generally stable in human plasma, but can be unstable in rodent plasma | [23][30] |

Table 2: Enzymatic Cleavage Rates of Peptide Linkers

| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Val-Cit | Cathepsin B | - | - | - | [25] |

| Val-Ala | Cathepsin B | - | - | Cleaved at ~half the rate of Val-Cit | [1][25] |

| Phe-Lys | Cathepsin B | - | - | Cleaved ~30-fold faster than Val-Cit | [25] |

| Ac-PLG-Mpa-AR-NH₂ | MMP-2 | - | - | 1,600 | [25] |

| Ac-PLG-Mpa-AR-NH₂ | MMP-9 | - | - | 1,400 | [25] |

| Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ | MMP-3 | - | - | 218,000 | [25] |

| Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format. |

Experimental Protocols for Evaluating Linker Stability

Rigorous experimental evaluation is essential to characterize the stability and cleavage properties of a linker.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species (e.g., human, mouse, rat).[4]

Methodology:

-

Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[4][30]

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[4][30]

-

Sample Processing: Immediately freeze the collected aliquots at -80°C to halt any further degradation.[30]

-

Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[4]

Quantification Methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[4]

In Vitro Lysosomal Stability/Cleavage Assay

Objective: To assess the rate and extent of linker cleavage in a simulated lysosomal environment.

Methodology:

-

Preparation: Prepare a lysosomal fraction from a relevant cell line or use commercially available lysosomal extracts.

-

Incubation: Incubate the ADC with the lysosomal fraction at 37°C and a pH of ~4.5-5.0.

-

Time Points: Collect samples at various time points.

-

Analysis: Analyze the samples by LC-MS to quantify the released payload.

In Vivo Pharmacokinetic and Stability Study

Objective: To evaluate the in vivo stability and pharmacokinetic profile of the ADC in an appropriate animal model.[30]

Methodology:

-

Administration: Administer a single intravenous dose of the ADC to the animal model (e.g., mice or rats).[4]

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[4]

-

Plasma Isolation: Process the blood samples to isolate plasma.[30]

-

Analysis: Analyze the plasma samples using ELISA and/or LC-MS to determine the concentrations of total antibody, intact ADC, and free payload.[30]

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for each analyte to assess in vivo stability.[30]

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.

References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 3. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. research.monash.edu [research.monash.edu]

- 6. purepeg.com [purepeg.com]

- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 9. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 12. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 13. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 14. Chemically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 16. books.rsc.org [books.rsc.org]

- 17. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]

- 19. iphasebiosci.com [iphasebiosci.com]

- 20. njbio.com [njbio.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 23. jnm.snmjournals.org [jnm.snmjournals.org]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 29. researchgate.net [researchgate.net]

- 30. benchchem.com [benchchem.com]

The Intracellular Journey: A Technical Guide to Payload Release from PABC Linkers

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics is critically dependent on the precise and efficient release of their cytotoxic payload within cancer cells. The p-aminobenzyloxycarbonyl (PABC) linker system has emerged as a cornerstone in ADC design, offering a robust mechanism for controlled drug liberation. This in-depth technical guide elucidates the core intracellular release mechanisms of payloads from PABC linkers, providing a comprehensive overview of the underlying chemistry, enzymatic processes, and cellular trafficking pathways. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the key processes to empower researchers in the optimization of next-generation ADCs.

The PABC Linker: A Self-Immolative System for Controlled Drug Release

The PABC linker is a self-immolative spacer, meaning that once an initial cleavage event occurs, it undergoes a spontaneous cascade of electronic rearrangements that culminates in the release of the attached payload in its active form.[1][2] This mechanism is crucial for ensuring that the highly potent cytotoxic drug is liberated only after the ADC has been internalized by the target cancer cell, thereby minimizing off-target toxicity.[3][4]

Typically, the PABC linker is employed in conjunction with an enzymatically cleavable trigger, most commonly a dipeptide sequence such as valine-citrulline (Val-Cit).[5][] This dipeptide is specifically designed to be recognized and cleaved by proteases that are highly active within the lysosomal compartment of cells, such as cathepsin B.[][7] The stability of this linker in systemic circulation is a key factor in the therapeutic window of an ADC.[3][8] While generally stable in human plasma, some studies have shown that valine-citrulline-PABC linkers can be susceptible to premature cleavage by carboxylesterases in rodent plasma, a critical consideration for preclinical modeling.[3][8][9]

The release mechanism is a two-step process:

-

Enzymatic Cleavage: Following internalization of the ADC into the target cell and trafficking to the lysosome, cathepsin B or other lysosomal proteases cleave the amide bond between the citrulline and the p-aminobenzyl group of the PABC linker.[5][10]

-

Self-Immolation: This initial cleavage event is the trigger for the self-immolative cascade. The newly exposed amino group of the PABC moiety initiates a 1,6-elimination reaction. This electronic cascade proceeds through an unstable intermediate, leading to the release of the payload, carbon dioxide, and aza-quinone methide.[1][11]

Intracellular Trafficking and Lysosomal Delivery of ADCs

The journey of an ADC from the bloodstream to the lysosome of a cancer cell is a multi-step process involving several cellular pathways. Understanding this trafficking is essential for optimizing ADC design to ensure efficient payload delivery.

The process begins with the binding of the ADC's monoclonal antibody to its target antigen on the surface of the cancer cell.[12] This is followed by internalization, primarily through receptor-mediated endocytosis, which can occur via clathrin-coated pits, caveolae, or macropinocytosis.[12][13] Once inside the cell, the ADC is enclosed within an endosome. The endosome then matures and fuses with a lysosome, a cellular organelle containing a host of hydrolytic enzymes and characterized by a low pH environment.[14][15] It is within this harsh lysosomal environment that the enzymatic cleavage of the PABC linker is designed to occur, initiating the payload release.[14][16]

Quantitative Analysis of PABC Linker Performance

The stability and cleavage kinetics of PABC linkers are critical parameters that are extensively evaluated during ADC development. The following table summarizes key quantitative data from various studies.

| Parameter | Linker System | Condition | Value | Reference(s) |

| Plasma Stability | Val-Cit-PABC | Human Plasma | High Stability | [17] |

| Val-Cit-PABC | Mouse Plasma | Susceptible to Carboxylesterase 1C cleavage | [3][8] | |

| Glu-Val-Cit-PABC | Mouse Plasma | Improved stability compared to Val-Cit-PABC | [10][18] | |

| Enzymatic Cleavage | Z-Val-Cit-PABC-Doxorubicin | Cathepsin B | Slower cleavage | [4] |

| Z-Phe-Lys-PABC-Doxorubicin | Cathepsin B | 30-fold faster cleavage than Val-Cit | [4] | |

| Val-Cit-PABC | Lysosomal Lysates | Efficient Cleavage | [17] | |

| Payload Release | Dipeptide-PABC-Payload | Lysosomal enzymes | Rapid and quantitative release | [4] |

Experimental Protocols for Assessing PABC Linker Function

The following are key experimental protocols used to characterize the stability and cleavage of PABC linkers and the subsequent release of the payload.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the potential for premature payload release in plasma.

Methodology:

-

Incubate the ADC in plasma (human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

-

At each time point, collect aliquots and stop the reaction by adding an appropriate quenching solution (e.g., acetonitrile).

-

Analyze the samples using techniques such as ELISA, liquid chromatography-mass spectrometry (LC-MS), or hydrophobic interaction chromatography (HIC) to quantify the amount of intact ADC and released payload.[19][20]

Lysosomal Enzyme Cleavage Assay

Objective: To determine the rate and extent of enzymatic cleavage of the linker by lysosomal proteases.

Methodology:

-

Prepare a reaction mixture containing the ADC, purified cathepsin B (or a lysosomal lysate), and a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).[21][22]

-

Incubate the mixture at 37°C.

-

At various time points, take aliquots and stop the enzymatic reaction (e.g., by adding a protease inhibitor cocktail or by changing the pH).

-

Analyze the samples by LC-MS or HPLC to quantify the cleavage products and the remaining intact ADC.[23][24]

Cellular Payload Release Assay

Objective: To measure the release of the payload from the ADC within target cancer cells.

Methodology:

-

Culture target cancer cells that express the antigen recognized by the ADC.

-

Treat the cells with the ADC at a specific concentration and for various incubation times.

-

Harvest the cells and the culture medium separately.

-

Lyse the cells to release the intracellular contents.

-

Extract the payload from both the cell lysate and the medium.

-

Quantify the amount of released payload using a sensitive analytical method such as LC-MS/MS.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and mechanisms described in this guide.

Figure 1: Intracellular trafficking and payload release pathway of an ADC with a Val-Cit-PABC linker.

Figure 2: The self-immolation mechanism of the PABC linker following enzymatic cleavage.

Figure 3: A generalized experimental workflow for the characterization of PABC-linked ADCs.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. books.rsc.org [books.rsc.org]

- 18. communities.springernature.com [communities.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]

- 21. researchgate.net [researchgate.net]

- 22. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

Fmoc-Asn-Pro-Val-PABC-PNP: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of the Fmoc-Asn-Pro-Val-PABC-PNP linker, a critical component in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic strategies. This document outlines key physicochemical properties, detailed experimental protocols for characterization, and a discussion of the factors influencing its performance.

Core Characteristics

This compound is a complex molecule comprising a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tripeptide sequence (Asn-Pro-Val), a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and a para-nitrophenyl (B135317) (PNP) activating group. This structure is designed for controlled drug conjugation and subsequent release under specific physiological conditions.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, conjugation to antibodies or other targeting moieties, and purification. Based on available data and general principles of peptide chemistry, the following provides a summary of its solubility.

Table 1: Solubility of this compound

| Solvent | Concentration | Observations | Citation |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (121.83 mM) | Requires sonication for complete dissolution. Hygroscopic DMSO can negatively impact solubility; use of a fresh, unopened solvent is recommended. | [1][2] |

| Dimethylformamide (DMF) | Soluble | A common solvent for peptide synthesis, generally suitable for dissolving Fmoc-protected peptides. | [3] |

| Dichloromethane (DCM) | Soluble | Often used in peptide synthesis and linker chemistry. | [3] |

| Water | Sparingly Soluble | The hydrophobic Fmoc group and PABC moiety limit aqueous solubility. | [4] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Poorly Soluble | Similar to water, limited solubility is expected. |

Stability Characteristics

The stability of the this compound linker is paramount to ensure the integrity of the ADC during storage, formulation, and systemic circulation, with payload release ideally occurring only at the target site.

Table 2: Stability Profile of this compound

| Condition | Observation | Potential Degradation Pathway | Citation |

| Storage (Solid) | Stable at -20°C, sealed from moisture. | Minimal degradation expected under these conditions. | [1] |

| Storage (In Solvent) | In DMSO: 6 months at -80°C, 1 month at -20°C (sealed, away from moisture). | Susceptible to degradation over extended periods in solution, even when frozen. | [1][2] |

| pH Stability | The PABC linker is generally stable at physiological pH (7.4) but can be susceptible to cleavage under acidic or basic conditions. The ester linkage of the PNP group is prone to hydrolysis. | Acid or base-catalyzed hydrolysis of the carbamate and ester bonds. | [5] |

| Enzymatic Stability | The Asn-Pro-Val peptide sequence is a potential substrate for certain proteases. The Val-Cit-PABC linker, a structural analogue, is known to be cleaved by cathepsin B. The Asn-Pro bond can be targeted by post-proline cleaving enzymes. | Enzymatic hydrolysis of the peptide bonds, initiating the self-immolation of the PABC spacer and payload release. | [2][6] |

Experimental Protocols

The following sections provide detailed methodologies for the characterization of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the solubility of the linker in various solvents.

Materials:

-

This compound

-

Solvents: DMSO, DMF, DCM, Acetonitrile (ACN), Water, PBS (pH 7.4)

-

Vortex mixer

-

Sonicator bath

-

Analytical balance

-

Microcentrifuge

Procedure:

-

Accurately weigh 1 mg of this compound into a microcentrifuge tube.

-

Add a small, defined volume (e.g., 10 µL) of the test solvent.

-

Vortex the mixture for 30 seconds.

-

If the solid is not fully dissolved, sonicate the sample for 5-10 minutes.

-

Visually inspect for any remaining solid particles.

-

If the solid is dissolved, continue adding the solvent in small increments, vortexing and sonicating after each addition, until a target concentration is reached or precipitation is observed.

-

If the solid does not dissolve in the initial volume, incrementally add more solvent and repeat steps 3-5 until dissolution is achieved or a practical volume limit is reached.

-

Record the final concentration at which the compound is fully dissolved. For poorly soluble compounds, the result may be reported as "< 1 mg/mL".

Protocol for Stability-Indicating HPLC Method

This protocol describes the development of a High-Performance Liquid Chromatography (HPLC) method to assess the stability of the linker under various stress conditions.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

Chromatographic Conditions (starting point, may require optimization):

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm and 280 nm

-

Column Temperature: 30°C

Procedure for Stress Testing:

-

Acid Hydrolysis: Dissolve the linker in a solution of 0.1 M HCl and incubate at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with NaOH, and analyze by HPLC.

-

Base Hydrolysis: Dissolve the linker in a solution of 0.1 M NaOH and incubate at room temperature. Withdraw aliquots at various time points, neutralize with HCl, and analyze by HPLC.

-

Oxidative Degradation: Dissolve the linker in a solution of 3% H₂O₂ and incubate at room temperature. Withdraw aliquots at various time points and analyze by HPLC.

-